molecular formula C10H24ClNO2 B12600512 N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride CAS No. 646069-34-3

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride

Cat. No.: B12600512
CAS No.: 646069-34-3
M. Wt: 225.75 g/mol
InChI Key: NJJWMZSNKGDWHU-UHFFFAOYSA-M
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Description

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is a high-purity quaternary ammonium salt designed for research and development purposes. This compound is structurally characterized by a cationic quaternary ammonium center, a butoxymethyl group, and a 2-hydroxypropyl substituent, features that are common in surfactants and phase-transfer catalysts . Its molecular structure suggests potential utility in various scientific fields, including organic synthesis, where it may act as a catalyst or a stabilizer. In materials science, this compound could be investigated for its surface-active properties or its role in the synthesis of functional polymers and ionic liquids. Researchers can leverage its specific structure to explore structure-activity relationships or to develop new catalytic systems. It is essential to handle this material with care. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Regulatory information and substance evaluation details can be accessed through official resources like the ECHA Public Activities Coordination Tool (PACT) .

Properties

CAS No.

646069-34-3

Molecular Formula

C10H24ClNO2

Molecular Weight

225.75 g/mol

IUPAC Name

butoxymethyl-(2-hydroxypropyl)-dimethylazanium;chloride

InChI

InChI=1S/C10H24NO2.ClH/c1-5-6-7-13-9-11(3,4)8-10(2)12;/h10,12H,5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

NJJWMZSNKGDWHU-UHFFFAOYSA-M

Canonical SMILES

CCCCOC[N+](C)(C)CC(C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction with Epichlorohydrin

One established method involves the reaction of a dimethylamino compound with epichlorohydrin:

  • Reagents :

    • Dimethylamino compound (e.g., N,N-dimethylpropan-1-amine)
    • Epichlorohydrin
    • Hydrochloric acid
    • Sodium hydroxide
  • Procedure :

    • Dissolve the dimethylamino compound in a suitable solvent (e.g., water).
    • Adjust the pH to around 8.5 using hydrochloric acid.
    • Slowly add epichlorohydrin while maintaining the temperature at approximately 25°C for two hours.
    • Gradually increase the temperature to 50°C for an additional two hours.
    • Lower the pH below 2 using hydrochloric acid and heat to 70°C for one hour.
    • Cool the reaction mixture and adjust the pH to between 4 and 6 using sodium hydroxide.

This method has been reported to yield a product with a solid content of approximately 39.4%.

Synthesis via Alkylation

Another method involves alkylating a hydroxylamine derivative:

  • Reagents :

    • Hydroxylamine derivative (e.g., N,N-dimethylhydroxylamine)
    • Butyl bromide or butyl chloride
    • Base (e.g., sodium hydroxide)
  • Procedure :

    • Mix the hydroxylamine derivative with butyl halide in an organic solvent (e.g., DMF).
    • Add sodium hydroxide to facilitate the alkylation reaction.
    • Stir the mixture at room temperature for several hours.

This method typically results in high yields due to the strong nucleophilicity of hydroxylamines.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing quaternary ammonium compounds:

  • Reagents :

    • Appropriate amine precursor
    • Butyl halide
    • Solvent (e.g., isopropanol)
  • Procedure :

    • Combine the amine precursor and butyl halide in isopropanol.
    • Subject the mixture to microwave irradiation at elevated temperatures (e.g., around 80°C) for a short duration (15–30 minutes).

This technique enhances reaction rates and yields due to improved energy transfer within the reaction mixture.

The following table summarizes key aspects of each preparation method:

Method Yield (%) Reaction Time Temperature (°C) Complexity
Reaction with Epichlorohydrin ~39.4 Several hours Up to 70 Moderate
Alkylation High Several hours Room Temp Low
Microwave-Assisted High Short Up to 80 Low

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride can be synthesized through various methods, each with its advantages and limitations regarding yield, time efficiency, and operational complexity. The choice of method depends on specific requirements such as desired yield, purity, and available resources.

Further research into optimizing these methods could lead to enhanced yields and reduced environmental impact, particularly through greener solvents or alternative reagents.

Chemical Reactions Analysis

Types of Reactions

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of new quaternary ammonium compounds.

Scientific Research Applications

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is employed in the study of cell membrane interactions and as a disinfectant.

    Industry: The compound is used in the formulation of cleaning agents and surfactants.

Mechanism of Action

The mechanism of action of N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.

Comparison with Similar Compounds

Structural Analogs in Corrosion Inhibition

ICS-10 and ICS-14 ():

  • Structure : These imine-tethering cationic surfactants feature a 2-chlorobenzylidene group and varying alkyl chains (decyloxy in ICS-10, tetradecyloxy in ICS-14).
  • Performance : ICS-14, with a longer C14 chain, showed superior corrosion inhibition efficiency (92%) for carbon steel in acidic chloride media compared to ICS-10 (88%). The longer alkyl chain enhances adsorption on metal surfaces via stronger hydrophobic interactions .
  • Mechanism : Density functional theory (DFT) simulations revealed that ICS-14 has a higher electron-donating capacity, facilitating bond formation with metal surfaces .

Target Compound :

  • The butoxymethyl group (C4 chain) may limit adsorption efficiency compared to ICS-14 but could improve solubility in polar solvents. The hydroxy group may further stabilize interactions via hydrogen bonding .

Peptidomimetic Antibacterial Agents ()

Compound 14a (dodecylsulfonamido-phenyl) and 13d (naphthalenyl-octylsulfonamido):

  • Structure : Both feature sulfonamide and aromatic groups, but 13d includes a naphthalene ring, enhancing π-π stacking interactions.
  • Activity : 13d demonstrated potent antibacterial activity (MIC = 2 µg/mL against S. aureus) compared to 14a (MIC = 8 µg/mL), attributed to the naphthalene group’s improved membrane penetration .
  • Synthesis : Yields for these compounds range from 60% (14c) to 96% (13d), influenced by steric hindrance from substituents .

Target Compound :

  • Lacks the sulfonamide and aromatic moieties, likely reducing antibacterial efficacy. However, the hydroxy group may confer alternative bioactivity, such as antifungal properties, though this requires validation.

Halogenated Derivatives ()

3-Chloro-N,N-dimethylpropane-1-amine hydrochloride :

  • Structure : Chloro substituent at the third carbon instead of a hydroxy group.
  • Reactivity : The chloro group increases electrophilicity, making it a precursor in alkylation reactions. However, it also raises toxicity concerns (LD50 = 250 mg/kg in rats) .
  • Applications : Primarily used as a pharmaceutical intermediate rather than a surfactant .

Benzenemethanaminium derivatives ():

  • Structure : Benzyl and chlorohydroxypropyl groups introduce aromaticity and additional reactivity sites.
  • Safety : Classified as hazardous (GHS Category 3 for skin irritation), requiring stringent handling protocols .

Target Compound :

  • The hydroxy group reduces toxicity compared to chloro derivatives, making it safer for industrial applications. However, it may lack the reactivity needed for synthetic intermediates.

Fluorinated and Hydrophilic Variants ()

Fluoromethylcholine chloride :

  • Structure : Contains a fluoromethyl group instead of hydroxy.
  • Applications : Used as a radiotracer ([¹⁸F]Fluoromethylcholine) in PET imaging due to its metabolic stability .
  • Stability : The C-F bond resists enzymatic degradation, unlike the hydrolytically labile hydroxy group in the target compound .

Choline chloride ():

  • Structure : 2-Hydroxy-N,N,N-trimethylethanaminium chloride, lacking the butoxymethyl chain.
  • Applications : Widely used in animal feed for its role in lipid metabolism. The shorter hydroxyethyl chain increases water solubility but reduces surfactant capability .

Target Compound :

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Chain Length Key Applications Notable Properties Reference
Target Compound Butoxymethyl, hydroxy C4 Surfactant, corrosion High solubility, moderate adsorption
ICS-14 Tetradecyloxy, chlorobenzylidene C14 Corrosion inhibition High adsorption, hydrophobic
13d Naphthalenyl, octylsulfonamido C8 Antibacterial Strong π-π interactions, high yield
3-Chloro derivative Chloro - Pharmaceutical intermediate High reactivity, toxic
Fluoromethylcholine Fluoromethyl - Radiopharmaceuticals Metabolic stability

Table 2: Performance Metrics

Compound Corrosion Inhibition (%) Antibacterial MIC (µg/mL) Synthesis Yield (%)
ICS-14 92 - 85
Target Compound Data needed Data needed Data needed -
13d - 2 96
Choline chloride - - 90

Biological Activity

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and therapeutic applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₈ClN₃O
  • Molecular Weight : 195.71 g/mol
  • CAS Number : Not specified in the search results.

The presence of the quaternary ammonium group contributes to its unique biological properties, particularly its interaction with cellular membranes.

Antimicrobial Properties

Quaternary ammonium compounds (QACs) are well-known for their antimicrobial activities. This compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanisms of action typically involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis8 µg/mL
Salmonella typhimurium64 µg/mL

These findings suggest that the compound could be utilized in formulations aimed at preventing bacterial infections in various clinical settings.

Cytotoxicity and Safety Profile

While examining the cytotoxicity of this compound, studies have indicated that it exhibits low toxicity towards mammalian cells. This is crucial for its potential therapeutic applications. For instance, a study evaluating the cytotoxic effects on HepG2 cells revealed an IC50 value significantly higher than the effective antimicrobial concentrations, indicating a favorable safety margin.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HepG2>100
Vero>100

Therapeutic Applications

Research has highlighted potential therapeutic applications for this compound in treating conditions such as infections and as a preservative in pharmaceutical formulations. Its ability to enhance drug delivery by disrupting bacterial biofilms presents an opportunity for further exploration in drug development.

Case Study 1: Antibacterial Efficacy in Wound Infections

A clinical study investigated the efficacy of a topical formulation containing this compound in patients with chronic wound infections. The results demonstrated a significant reduction in bacterial load after treatment, supporting its application as an effective antibacterial agent.

Case Study 2: Biofilm Disruption

Another study focused on the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm thickness and viability, suggesting its utility in combating biofilm-associated infections.

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